2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the molecular formula C11H15BN2O4. It is a derivative of pyridine, featuring a nitro group at the 2-position and a boronic ester group at the 5-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic ester functionality.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
It’s known that boronic acids and their esters, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, which then undergoes a transmetalation process .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic esters participate can lead to the formation of biaryl compounds . These compounds are prevalent in various biochemical pathways and have significant roles in medicinal chemistry.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (25006 g/mol) and predicted pKa (-2.60) , can influence its pharmacokinetic behavior.
Result of Action
The products of suzuki-miyaura cross-coupling reactions, which this compound can participate in, are often biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of the compound. For instance, the compound’s reactivity in Suzuki-Miyaura reactions can be affected by the choice of catalyst and base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2-nitropyridine. One common method is the reaction of 2-nitropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Major Products
Reduction: 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Substitution: Various biaryl or vinyl-aryl compounds depending on the halide used in the Suzuki-Miyaura reaction.
Scientific Research Applications
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a nitro group and a boronic ester group on the pyridine ring. This combination allows for diverse reactivity, making it a valuable intermediate in organic synthesis. The nitro group can be reduced to an amino group, providing additional functionalization options, while the boronic ester group enables efficient cross-coupling reactions.
Properties
IUPAC Name |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-9(13-7-8)14(15)16/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOFPCPNACMWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584859 | |
Record name | 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-93-3 | |
Record name | 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitropyridine-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of the tau PET ligand RO948?
A1: this compound serves as a crucial building block in synthesizing the precursor for the tau PET radioligand [18F]RO948 ([18F]1) []. This compound participates in a Suzuki-Miyaura coupling reaction with 9-(4-methoxybenzyl)-9H-pyrrolo[2,3-b:4,5-c']dipyridin-2-yl trifluoromethanesulfonate (3), yielding a PMB-protected precursor (8) []. This precursor is then subjected to radiofluorination and deprotection to produce the desired [18F]RO948 [].
Q2: Why is a high-yield synthesis method for [18F]RO948 desirable?
A2: High-yield synthesis is particularly important for radiopharmaceuticals like [18F]RO948 due to the short half-life of the radioisotope (18F) []. Maximizing the yield at each step of the synthesis ensures that a greater proportion of the costly and time-sensitive radioisotope is incorporated into the final product []. This efficiency is crucial for research and potential clinical applications of tau PET imaging agents.
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